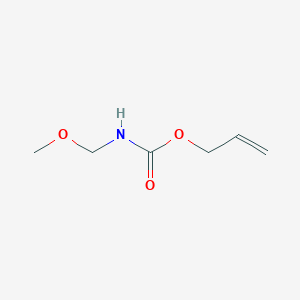

Prop-2-en-1-yl (methoxymethyl)carbamate

Descripción

Propiedades

Número CAS |

13826-40-9 |

|---|---|

Fórmula molecular |

C6H11NO3 |

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

prop-2-enyl N-(methoxymethyl)carbamate |

InChI |

InChI=1S/C6H11NO3/c1-3-4-10-6(8)7-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) |

Clave InChI |

PYFXODLDCKMOFP-UHFFFAOYSA-N |

SMILES canónico |

COCNC(=O)OCC=C |

Origen del producto |

United States |

An In-depth Technical Guide to the Mechanism and Application of N-(Methoxymethyl)allyl Carbamate in Organic Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The N-(methoxymethyl)allyl carbamate system represents a sophisticated tool for the protection of primary and secondary amines, offering a unique combination of stability and orthogonal deprotection capabilities. This guide provides a comprehensive exploration of the synthesis, mechanism of action, and strategic applications of this protecting group. We will delve into the causality behind experimental choices for its installation and selective cleavage, present field-proven protocols, and visualize the underlying mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced protective group strategies in the synthesis of complex molecules.

Introduction: The Need for Orthogonal Amine Protection

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity often necessitate temporary masking to prevent unwanted side reactions. Carbamates are among the most reliable and widely used protecting groups for amines, effectively taming their reactivity.[1] The power of modern synthetic chemistry, particularly in fields like peptide and natural product synthesis, often hinges on the concept of orthogonal protection . This strategy employs multiple protecting groups within a single molecule, each of which can be removed under a unique set of conditions without affecting the others.[1][2]

The N-(methoxymethyl)allyl carbamate brings together two distinct protective moieties on a single carbamate nitrogen:

-

Allyloxycarbonyl (Alloc): A well-established group known for its stability to both acidic and basic conditions typically used for Boc and Fmoc/tBu strategies, respectively.[3] Its key feature is its selective removal under mild, palladium(0)-catalyzed conditions.[4]

-

Methoxymethyl (MOM): A classic acetal-based protecting group, stable to bases and a variety of nucleophilic and reductive conditions, but readily cleaved under acidic conditions.[5][6]

The combination of these two groups creates a powerful, orthogonally-addressable system. This guide will elucidate the mechanism by which this system is installed and manipulated, providing chemists with the knowledge to exploit its unique synthetic advantages.

Synthesis and Installation: A Two-Stage Approach

The formation of an N-(methoxymethyl)allyl carbamate is conceptually a two-step process: initial protection of the amine with the Alloc group, followed by methoxymethylation of the resulting carbamate nitrogen. A highly efficient, one-pot procedure has been developed that avoids the use of chloromethyl methyl ether (MOM-Cl), a regulated carcinogen.[7][8]

Mechanism of Installation

The modern approach to N-methoxymethylation of carbamates proceeds via a mildly acidic, two-step, one-pot reaction.[7][9]

-

Formation of N-Chloromethyl Carbamate: The starting allyl carbamate reacts with paraformaldehyde and a chloride source (e.g., TMS-Cl) under mildly acidic conditions. This in-situ generates a reactive N-chloromethyl carbamate intermediate.

-

Nucleophilic Quench: The intermediate is not isolated but is immediately quenched with methanol. The methanol displaces the chloride to form the stable N-MOM protected carbamate.

This method is notable for its mildness and tolerance of other sensitive functionalities, including acid-labile Boc groups (with appropriate quenching modifications).[9]

Caption: Workflow for N-MOM Carbamate Synthesis.

The Core Mechanism: Orthogonal Deprotection Strategies

The primary "mechanism of action" for this protecting group in organic synthesis lies in its capacity for selective, sequential cleavage. The Alloc and MOM components can be removed independently, granting the synthetic chemist precise control over the unmasking of the amine.

Strategy 1: Selective Cleavage of the Alloc Group

The removal of the Alloc group is a cornerstone of its utility, proceeding under uniquely mild and neutral conditions that leave most other protecting groups, including the N-MOM ether, untouched.

-

Mechanism (Tsuji-Trost Reaction): The deprotection is catalyzed by a Palladium(0) source, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3]

-

Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition, cleaving the C-O bond to form a cationic π-allyl-Pd(II) complex and releasing the carbamate anion.

-

Decarboxylation & Protonation: The unstable carbamate anion rapidly loses CO₂ to generate the N-MOM protected amine anion, which is then protonated by a proton source in the reaction mixture.

-

Nucleophilic Scavenging: A nucleophilic "scavenger" (e.g., phenylsilane, dimedone, morpholine) is required to react with the π-allyl-Pd(II) complex, regenerating the Pd(0) catalyst and preventing re-allylation of the deprotected amine.[2][3][10]

-

Caption: Mechanism of N-MOM Group Cleavage.

Data Summary: Orthogonality at a Glance

The synthetic utility of this system is best summarized by comparing the conditions required for the deprotection of each component.

| Protecting Group Component | Protection Conditions | Deprotection Conditions | Stable Towards | Unstable Towards |

| Allyloxycarbonyl (Alloc) | Amine + Allyl Chloroformate | Pd(PPh₃)₄, Nucleophilic Scavenger (e.g., PhSiH₃), DCM, rt. [2][3] | Strong Acid (TFA), Base (Piperidine), Mild Lewis Acids. | Pd(0) Catalysis, H₂/Pd (Hydrogenolysis). |

| N-Methoxymethyl (N-MOM) | Carbamate + (CH₂O)n/TMS-Cl then MeOH. [7][9] | Acidic conditions (e.g., cat. HCl in MeOH; TFA). [5][9] | Base, Nucleophiles, Reductants, Pd(0) Catalysis. | Strong Brønsted and Lewis Acids. [11] |

Field-Proven Experimental Protocols

The following protocols are representative methodologies adapted from established literature procedures. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Methoxymethylation of Allyl Carbamate

-

Preparation: To a solution of the starting allyl carbamate (1.0 equiv) in a suitable solvent (e.g., toluene, 0.5 M), add paraformaldehyde (3.0 equiv) and anhydrous magnesium sulfate (3.0 equiv).

-

Chloromethylation: Add trimethylsilyl chloride (TMS-Cl, 1.5 equiv) dropwise at room temperature. Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material.

-

Quench: Cool the reaction to 0 °C. Slowly add a solution of methanol (5.0 equiv) and a non-nucleophilic base such as triethylamine (2.0 equiv) to quench the reaction and neutralize the generated acid.

-

Workup: Stir for 1 hour, then filter the mixture through celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the N-(methoxymethyl)allyl carbamate.

Protocol 2: Selective Deprotection of the Alloc Group

-

Preparation: Dissolve the N-(MOM)allyl carbamate substrate (1.0 equiv) in anhydrous, degassed dichloromethane (DCM, ~0.1 M) under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reagents: Add phenylsilane (PhSiH₃, ~20 equiv) to the solution.

-

Catalysis: Add Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄, 0.1-0.2 equiv] in one portion. The reaction mixture may turn yellow or orange.

-

Reaction: Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to isolate the N-MOM protected amine.

Protocol 3: Selective Deprotection of the N-MOM Group

[9]

-

Preparation: Dissolve the N-(MOM)allyl carbamate (1.0 equiv) in a solvent such as acetonitrile or a methanol/water mixture (~0.2 M).

-

Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (a few drops) or 2-3 equivalents of a solid acid source if required for sensitive substrates.

-

Reaction: Stir the reaction at room temperature or warm gently (e.g., 40-50 °C), monitoring by TLC for the disappearance of the starting material.

-

Workup: Once complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude allyl carbamate, which can be further purified if necessary.

Conclusion and Future Outlook

The N-(methoxymethyl)allyl carbamate system exemplifies the power of strategic protecting group design in modern organic synthesis. Its mechanism of action is defined by the elegant orthogonality between the palladium-catalyzed cleavage of the Alloc group and the acid-labile nature of the MOM ether. This allows for the selective and sequential liberation of an amine functionality under distinct, mild conditions, providing a critical level of control for the assembly of complex molecular architectures. For researchers in drug discovery and natural product synthesis, mastering such advanced protective group strategies is not merely a technical exercise but a gateway to otherwise inaccessible chemical space. The continued development of such systems will undoubtedly remain a key driver of innovation in synthetic chemistry.

References

- EvitaChem. Prop-2-en-1-yl (ethoxymethyl)carbamate.

-

Barnes, D. M., Barkalow, J., & Plata, D. J. (2009). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Letters, 11(2), 273–275. Available from: [Link]

- Barnes, D. M., Barkalow, J., & Plata, D. J. (2008). A Facile Method for the Preparation of MOM-Protected Carbamates. ACS Publications.

-

Scribd. Carbamate and MOM Protecting Groups. Available from: [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]

-

Barnes, D. M., Barkalow, J., & Plata, D. J. (2009). A facile method for the preparation of MOM-protected carbamates. PubMed. Available from: [Link]

-

ADICHEMISTRY. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]

-

ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Available from: [Link]

-

Davies, S. G., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Chem-Station Int. Ed. (2014). Acetal Protective Groups. Available from: [Link]

-

Peptide and Peptidomimetic-based Molecular Constructs Core. Alloc Protecting Group Removal Protocol. Available from: [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Wikipedia. Methoxymethyl ether. Available from: [Link]

-

Chem-Station Int. Ed. (2014). Carbamate Protective Groups. Available from: [Link]

Sources

- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A facile method for the preparation of MOM-protected carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benchchem.com [benchchem.com]

thermodynamic stability of prop-2-en-1-yl (methoxymethyl)carbamate

An In-depth Technical Guide to the Thermodynamic Stability of Prop-2-en-1-yl (methoxymethyl)carbamate and Related N-Alkoxyalkyl Carbamates

Abstract

This technical guide provides a comprehensive analysis of the , a representative N-alkoxyalkyl carbamate. Carbamates are a critical class of organic compounds, serving as key structural motifs in pharmaceuticals, agrochemicals, and as versatile protecting groups in organic synthesis.[1][2] Their efficacy and safety are intrinsically linked to their stability. This document, intended for researchers, scientists, and drug development professionals, delineates the theoretical underpinnings of the compound's stability, outlines potential degradation pathways, and provides detailed, field-proven experimental protocols for its assessment. By synthesizing established principles of carbamate chemistry with a robust analytical framework, this guide serves as an authoritative resource for predicting, evaluating, and controlling the stability of this compound and its structural analogs.

Introduction to Prop-2-en-1-yl (methoxymethyl)carbamate

Chemical Structure and Properties

Prop-2-en-1-yl (methoxymethyl)carbamate belongs to the carbamate family, which are esters of carbamic acid.[1] Its structure features three key functional domains that dictate its chemical behavior and stability:

-

The Carbamate Core (-O-C(=O)-N<): An amide-ester hybrid, this group's electronic properties, including resonance delocalization, confer a degree of stability while also presenting sites for hydrolytic cleavage.[2]

-

The Allyl Group (prop-2-en-1-yl): Attached to the ester oxygen, this unsaturated moiety is a potential site for oxidation and can participate in thermal rearrangements.[3]

-

The N-Methoxymethyl Group: This substituent on the nitrogen atom significantly influences the compound's stability profile. N,N-disubstituted carbamates generally exhibit greater stability against certain degradation pathways compared to their N-monosubstituted counterparts.[4]

Table 1: Physicochemical Properties of a Related Carbamate

| Property | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C4H7NO2 | Prop-2-en-1-yl carbamate[5] |

| Molecular Weight | 101.105 g/mol | Prop-2-en-1-yl carbamate[5] |

| Topological Polar Surface Area | 52.3 Ų | Prop-2-en-1-yl carbamate[5] |

| Rotatable Bond Count | 3 | Prop-2-en-1-yl carbamate[5] |

Significance and Applications

While specific applications for prop-2-en-1-yl (methoxymethyl)carbamate are not widely documented, its structural motifs are highly relevant. Carbamates are integral to medicinal chemistry, found in numerous approved drugs where they often serve as stable isosteres for peptide bonds.[2] In organic synthesis, carbamates like allyl carbamate are used as protecting groups for amines due to their general stability and selective removal conditions.[1] The broader class of carbamates is also extensively used in agriculture as pesticides, whose environmental fate is dictated by their degradation and stability.[6][7]

Fundamental Concepts of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to spontaneous decomposition or reaction under a given set of conditions. Degradation typically occurs when a lower energy state is accessible via a kinetically feasible pathway. Key factors influencing the stability of the title compound include temperature, pH, solvent, presence of oxidants, and exposure to light.

Predicted Degradation Pathways

The unique combination of functional groups in prop-2-en-1-yl (methoxymethyl)carbamate suggests several potential degradation pathways. Understanding these pathways is the cornerstone of designing a robust stability-indicating analytical method.

Thermal Decomposition

Carbamates are known to be thermally labile.[8][9] The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, for instance, proceeds unimolecularly to yield N-methylaniline, carbon dioxide, and ethylene, suggesting a cyclic transition state mechanism.[9] For the title compound, several thermal pathways are plausible:

-

Decarboxylative Elimination: Pyrolysis could lead to the elimination of CO2 and the formation of N-allyl-N-(methoxymethyl)amine. Palladium(0) and Ruthenium(II) catalysts are known to facilitate such decarboxylative allylic aminations under milder conditions.[10]

-

Isocyanate Formation: Cleavage could yield allyl alcohol and methoxymethyl isocyanate, although this is more common for N-H carbamates.

-

Allylic Rearrangement: The allyl group could undergo thermal rearrangements, a known reaction class for allylic systems.[3]

Hydrolytic Degradation (Solvolysis)

Hydrolysis is a primary degradation pathway for carbamates in aqueous environments.[4][11] The reaction is highly dependent on pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water, leading to the formation of allyl alcohol, methoxymethylamine, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the dominant mechanism. This pathway is often faster and leads to the same primary degradation products. The stability of carbamates in aqueous-organic solutions can be complex and is influenced by solvent composition and catalysts.[4]

Oxidative Degradation

The allyl group's double bond and allylic C-H bonds are susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) can be used to simulate oxidative stress. Potential products include epoxides, diols, or cleavage of the allyl group to form glyceraldehyde and other fragments.

Caption: Predicted degradation pathways for prop-2-en-1-yl (methoxymethyl)carbamate.

Experimental Design for Stability Assessment

A scientifically sound assessment of thermodynamic stability requires a multi-faceted approach, combining forced degradation studies with robust analytical methodology.

Causality in Method Selection

The choice of analytical techniques is dictated by the known chemical liabilities of carbamates.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for analyzing thermally labile compounds like carbamates because it operates at or near ambient temperature, thus preventing analytical artifacts from thermal decomposition that can occur in Gas Chromatography (GC).[8][12] A reversed-phase C18 column is a logical starting point, as it effectively separates moderately polar organic molecules from their potentially more polar degradation products. A UV detector is suitable for detection, given the presence of the carbonyl chromophore.[13]

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is indispensable. It provides mass information that is crucial for the structural elucidation of unknown degradation products formed during stress testing.[14]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide direct, quantitative data on thermal stability. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC detects thermal events like melting and decomposition, providing energetic information.[9]

The Stability-Indicating Method Workflow

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products. The development workflow is a self-validating system designed to ensure all relevant pathways are investigated.

Caption: Workflow for developing a stability-indicating analytical method.

Detailed Experimental Protocols

The following protocols provide a robust framework for assessing the stability of prop-2-en-1-yl (methoxymethyl)carbamate.

Protocol: HPLC Method for Potency and Purity

This reversed-phase HPLC method is designed to separate the parent compound from potential degradation products.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-20 min: 10% to 90% B (linear gradient)

-

20-25 min: 90% B (hold)

-

25-26 min: 90% to 10% B (linear gradient)

-

26-30 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in Acetonitrile:Water (1:1) to a final concentration of ~0.5 mg/mL.

Causality: A gradient is employed because the polarity of degradation products can vary significantly. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for subsequent MS analysis.

Protocol: Forced Degradation Studies

The objective is to achieve 5-20% degradation to identify primary degradation pathways without excessive secondary decomposition. A stock solution of 1 mg/mL of the compound should be used.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.

-

Heat at 60 °C for 48 hours.

-

Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 2 hours.

-

Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Thermal Degradation (Solution):

-

Heat a sealed vial of the stock solution at 80 °C for 72 hours.

-

Cool and dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Photostability:

-

Expose solid material and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze against a dark control sample.

-

Trustworthiness: For each condition, a blank (stress agent in solvent) and a control (sample solution stored at 5 °C) must be run in parallel to ensure that observed peaks are from the degradation of the target compound.

Data Analysis and Interpretation

Chromatographic and Mass Spectrometric Data

Analysis of the chromatograms from the stressed samples is the primary output.

-

Mass Balance: Calculate the mass balance by summing the peak area of the parent compound and all degradation products and comparing it to the control sample. A mass balance between 95-105% indicates that all major degradants are accounted for.

-

Degradant Identification: For each new peak observed in the stressed samples, use the LC-MS data to determine its mass-to-charge ratio (m/z). This information, combined with knowledge of the parent structure and the stress condition applied, allows for the proposal of likely degradant structures.

Table 2: Representative Forced Degradation Data (Hypothetical)

| Stress Condition | % Assay of Parent | Major Degradation Products (m/z) | Mass Balance (%) |

|---|---|---|---|

| Control | 99.8% | N/A | 100% |

| 1.0 M HCl, 60°C | 85.2% | m/z = 59 (Allyl alcohol fragment) | 98.5% |

| 0.1 M NaOH, RT | 15.7% | m/z = 59 (Allyl alcohol fragment) | 99.1% |

| 3% H₂O₂, RT | 90.1% | m/z = 175 (Parent + O) | 97.9% |

| 80°C Heat | 94.5% | m/z = 115 (Decarboxylated product) | 99.3% |

Thermal Analysis Data

-

TGA Thermogram: A sharp drop in mass indicates decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a measure for the onset of thermal decomposition.

-

DSC Thermogram: An endotherm typically corresponds to melting, while a sharp exotherm often indicates decomposition. The onset temperature of the exothermic event provides further evidence of the compound's thermal stability limit.

Conclusion and Future Perspectives

The is governed by its susceptibility to hydrolysis, particularly under basic conditions, and its potential for thermal decomposition. The allyl and N-methoxymethyl moieties introduce additional, unique degradation pathways compared to simpler alkyl carbamates. The experimental framework detailed in this guide—centered on a well-designed forced degradation study and supported by HPLC-MS and thermal analysis—provides a comprehensive and reliable methodology for characterizing its stability profile.

Future work should focus on isolation and full spectroscopic characterization (e.g., via NMR) of the major degradation products to confirm the proposed structures. Furthermore, detailed kinetic studies could be performed to determine the degradation rate constants under various pH and temperature conditions, enabling the prediction of shelf-life and the development of stable formulations for pharmaceutical or other applications.

References

- Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Prop-2-en-1-yl (ethoxymethyl)

- METHODS OF ANALYSIS BY THE U.S.

- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.

- The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2.

- Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.

- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of Physical Organic Chemistry.

- Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen.

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

- Synthesis and reactivity of beta-methoxymethyl enecarbam

- Synthesis and Reactivity of β-Methoxymethyl Enecarbamates.

- Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/W

- Key parameters for carbamate stability in dilute aqueous–organic solution.

- Decomposition of Allyl Isothiocyan

- Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. MDPI.

- methyl carbamate -- Critically Evaluated Thermophysical Property D

- Allylic Rearrangements. XLVI. The Thermal Decomposition of the Butenyl Chloroformates. Journal of the American Chemical Society.

- Recent Advances in the Chemistry of Metal Carbam

- Transition Metal-Catalyzed Decarboxylative Allylation and Benzyl

- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

- Methyl N-{(1R)-2-[(methoxycarbonyl)

- Preparation and properties of carbamates, nitrocarbamates and their deriv

- Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation. Ecological Engineering & Environmental Technology.

- Prop-2-en-1-yl carbam

- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

- Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method.

- Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. epa.gov [epa.gov]

- 14. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen [intechopen.com]

Engineering Methoxymethyl (MOM) Carbamate Derivatives: Discovery, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and stability in multistep syntheses. The carbamate functional group is a cornerstone in medicinal chemistry, but native carbamates often require robust protection during aggressive downstream transformations. The methoxymethyl (MOM) group has emerged as a premier base-stable protecting group and formaldehyde synthon. This whitepaper details the mechanistic rationale, modern synthetic protocols, and drug discovery applications of MOM-carbamate derivatives, providing a self-validating guide for researchers replacing outdated, toxic methodologies with high-fidelity, scalable alternatives.

Introduction: The Strategic Role of MOM Carbamates

The carbamate functional group historically traces its roots to the discovery of physostigmine and serves as a critical pharmacophore in 1 and targeted therapeutics[1]. However, in complex API synthesis, the carbamate nitrogen must often be masked.

Appending a MOM group to a carbamate nitrogen achieves two critical objectives:

-

Steric and Electronic Shielding : The MOM group2 compared to simpler N-methyl analogs, enabling staggered functional group unveiling[2].

-

Solubility Enhancement : The ether oxygen improves solubility in polar aprotic solvents (e.g., DMF), which is vital for late-stage peptide or complex molecule synthesis[2].

Mechanistic Rationale: Overcoming Synthetic Bottlenecks

Historically, the installation of a MOM group onto acylated nitrogen atoms relied on base-mediated alkylation using chloromethyl methyl ether (MOM-Cl)[3].

The Flaw in the Traditional Route : MOM-Cl is a highly regulated, volatile carcinogen. Furthermore, the requisite strong bases (e.g., NaH) are incompatible with base-sensitive substrates, often leading to epimerization of chiral centers or degradation of adjacent functional groups[3].

The Modern Breakthrough : To circumvent these issues, we utilize a two-step, one-pot procedure that generates a reactive N-chloromethyl carbamate intermediate in situ, completely3[3]. This relies on the reaction of the carbamate with paraformaldehyde and chlorotrimethylsilane (TMS-Cl).

Synthetic pathways for N-MOM carbamates comparing traditional and modern routes.

Experimental Workflows: Self-Validating Protocols

The following protocol outlines the MOM-Cl-free synthesis. Every step is designed with built-in thermodynamic or kinetic drivers to ensure high fidelity.

Protocol 1: One-Pot Synthesis of N-MOM Carbamates

Objective: Chemoselective installation of the MOM group under mildly acidic conditions[3]. Reagents: Carbamate substrate (1.0 eq), paraformaldehyde (1.5 eq), TMS-Cl (1.5 eq), anhydrous MgSO4 (2.0 eq), toluene (0.2 M), anhydrous methanol (5.0 eq).

Step-by-Step Methodology :

-

Assembly & Desiccation : In a flame-dried flask under inert atmosphere, suspend the carbamate, paraformaldehyde, and MgSO4 in anhydrous toluene. Causality: MgSO4 is critical here. It acts as a desiccant to sequester the water generated during iminium formation, driving the equilibrium forward and preventing premature hydrolysis of the intermediate[3].

-

Activation : Add TMS-Cl dropwise at room temperature. Causality: TMS-Cl serves a dual function. It acts as a mild Lewis acid to depolymerize and activate the paraformaldehyde, and it provides the nucleophilic chloride necessary to trap the iminium ion, forming the N-chloromethyl carbamate[3].

-

Intermediate Maturation : Heat the suspension to 50 °C for 3–5 hours. Monitor the disappearance of the starting material via LC-MS.

-

Nucleophilic Quench : Cool the reaction to 0 °C and add anhydrous methanol dropwise. Causality: The labile N-chloromethyl intermediate is highly electrophilic. Methanol rapidly displaces the chloride ion, affording the stable methoxymethyl ether linkage[3]. (Note: Substituting methanol with ethanol or benzyl alcohol yields the EOM or BOM protected carbamates, respectively[3]).

-

Workup : Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data: Substrate Scope and Yields

This methodology demonstrates broad functional group tolerance, preserving sensitive moieties like Boc, sulfonamides, and acetamides[3].

| Substrate (Protecting Group) | Reagents | Quenching Nucleophile | Product | Isolated Yield (%) |

| Benzyl carbamate (Cbz) | TMS-Cl, (CH2O)n | Methanol | N-MOM Cbz | 88% |

| tert-Butyl carbamate (Boc) | TMS-Cl, (CH2O)n | Methanol | N-MOM Boc | 85% |

| Benzyl carbamate (Cbz) | TMS-Cl, (CH2O)n | Ethanol | N-EOM Cbz | 82% |

| Benzyl carbamate (Cbz) | TMS-Cl, (CH2O)n | Benzyl alcohol | N-BOM Cbz | 91% |

Chemoselective Deprotection Strategies

Removing the MOM group typically requires strong acids, which can destroy orthogonal protecting groups like Boc[3]. To achieve chemoselectivity, we manipulate the reaction equilibrium using a formaldehyde scavenger.

Protocol 2: Mild Acidic Cleavage of N-MOM Carbamates

Objective: Selective deprotection of the MOM group in the presence of acid-sensitive functionalities[3].

Step-by-Step Methodology :

-

Dissolve the N-MOM carbamate in acetonitrile (0.1 M).

-

Add sodium p-toluenesulfinate (p-MePhSO2Na, 2.0 eq) followed by HCl (2.5 eq, 2.5 M in MeCN). Causality: Under mildly acidic conditions, the MOM group collapses into an iminium ion and releases formaldehyde. Without intervention, this reaction is reversible. The sulfinate salt acts as a highly efficient formaldehyde scavenger, irreversibly trapping the CH2O byproduct. This Le Chatelier thermodynamic pull allows the reaction to proceed to completion at much lower acid concentrations, preserving Boc groups (up to 76% yield of the Boc-retained product)[3].

Chemoselective acidic deprotection of N-MOM carbamates using a formaldehyde scavenger.

Applications in Drug Discovery

The utility of MOM-carbamates extends far beyond simple protection; they are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).

Case Study 1: Targeted Oncology (Akt Inhibitors) In the discovery and optimization of GDC-0068 (Ipatasertib), a highly selective4 for human tumors, MOM-carbamate derivatives played a pivotal role[4]. The synthesis of the crucial piperazine linker utilized tert-butyl isopropyl(methoxymethyl)carbamate. This intermediate was reacted at -78 °C to functionalize the core scaffold, demonstrating the MOM group's stability under cryogenic organometallic conditions[4].

Case Study 2: Endocrinology (Somatostatin Agonists) During the development of non-peptide5, researchers utilized benzyl N-(methoxymethyl) carbamate[5]. In this highly stereoselective synthesis, the MOM-carbamate was employed in an amidomethylation reaction via titanium enolates (TiCl4, Et3N, -20 °C). Standard N-carbamate protecting groups were unstable under these Lewis acidic conditions, highlighting the unique robustness of the N-MOM derivative[5].

Conclusion

The transition from toxic MOM-Cl alkylations to modern, TMS-Cl/paraformaldehyde-mediated protocols represents a significant leap in synthetic safety and efficiency. By understanding the thermodynamic drivers of intermediate formation and scavenger-assisted deprotection, medicinal chemists can leverage methoxymethyl carbamates to construct increasingly complex, sterically hindered, and highly functionalized therapeutic candidates.

References

-

A Facile Method for the Preparation of MOM-Protected Carbamates | Organic Letters (ACS Publications). 3

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | PMC (NIH). 1

-

tert-Butyl N-(methoxymethyl)-N-methylcarbamate for sale | Vulcanchem. 2

-

Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors | Journal of Medicinal Chemistry (ACS Publications). 4

-

Peptide Folding Induces High and Selective Affinity of a Linear and Small β-Peptide to the Human Somatostatin Receptor 4 | Journal of Medicinal Chemistry (ACS Publications). 5

Sources

Application of Prop-2-en-1-yl (Methoxymethyl)carbamate in Solid-Phase Peptide Synthesis (SPPS)

Advanced Protocols for Backbone Aminomethylation, Urea-Linked Peptidomimetics, and On-Resin Cyclization

Introduction & Mechanistic Overview

The synthesis of complex peptidomimetics—such as urea-backbone cyclic peptides, β-peptides, and aggregation-resistant sequences—often requires sophisticated backbone modifications that go beyond standard Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. Prop-2-en-1-yl (methoxymethyl)carbamate (commonly referred to as Alloc-NH-CH₂-OMe) is a highly versatile, bifunctional amidomethylating reagent designed for these advanced applications.

Unlike simple protecting groups like methoxymethyl (MOM) or 2-hydroxy-4-methoxybenzyl (Hmb) that solely block backbone amides to prevent β-sheet aggregation [2], Alloc-NH-CH₂-OMe actively introduces a protected primary amine. Under Lewis acid catalysis, the methoxy group is expelled, generating a highly reactive N-acyliminium ion . This electrophilic intermediate rapidly attacks resin-bound nucleophiles (such as N-terminal amines or electron-rich side chains), installing an Alloc-protected aminomethyl handle directly onto the peptide backbone.

Mechanistic pathway of N-acyliminium ion generation and peptide aminomethylation.

Strategic Advantages & Causality in Experimental Design

The strategic choice to use Alloc-NH-CH₂-OMe is driven by the unique orthogonality of the allyloxycarbonyl (Alloc) group[3].

-

Orthogonality: The Alloc group is completely stable to both Fmoc-deprotection conditions (20% piperidine/DMF) and global cleavage conditions (high-concentration TFA). It can only be removed via Palladium(0) catalyzed allyl transfer, allowing for late-stage, on-resin orthogonal derivatization.

-

Bifunctionality: Once the Alloc group is removed, the newly revealed primary amine can be reacted with triphosgene to form urea linkages, or acylated to create branched peptide architectures.

-

Solvent Causality: The generation of the N-acyliminium ion must occur in strictly anhydrous, non-coordinating solvents like dichloromethane (DCM). Coordinating solvents like DMF will quench the Lewis acid (e.g., TiCl₄), neutralizing the reaction before the electrophile can reach the resin-bound peptide.

Quantitative Data: Reaction Optimization

The efficiency of aminomethylation and subsequent deprotection on a solid support is highly dependent on the choice of Lewis acid and allyl scavenger.

Table 1: Optimization of N-Acyliminium Ion Generation on Solid Support

| Lewis/Brønsted Acid | Solvent | Temp (°C) | Conversion (%) | Observed Byproducts |

| TiCl₄ (5 eq) | DCM | 0 to 25 | >95% | None |

| BF₃·Et₂O (5 eq) | DCM | 25 | 60% | Premature resin cleavage |

| TFA (10%) | DCM | 25 | 40% | Hydrolysis of iminium ion |

Table 2: Comparison of Alloc Deprotection Scavengers on Solid Phase

| Scavenger (Equiv) | Catalyst | Time (min) | Deprotection Efficiency | Side Reactions |

| PhSiH₃ (24 eq) | Pd(PPh₃)₄ | 2 x 30 | >99% | None |

| Morpholine (10 eq) | Pd(PPh₃)₄ | 2 x 60 | 85% | Amidation of Asp/Glu side chains |

| Dimethylbarbituric acid | Pd(PPh₃)₄ | 2 x 45 | 90% | Precipitation within resin matrix |

Self-Validating Experimental Protocols

Protocol 1: On-Resin Aminomethylation via N-Acyliminium Ion

-

Objective: Introduce the Alloc-aminomethyl group onto a resin-bound secondary amine.

-

Causality: TiCl₄ is selected because it effectively coordinates with the methoxy oxygen of Alloc-NH-CH₂-OMe, facilitating the departure of methanol. The reaction is initiated at 0 °C to prevent exothermic degradation of the highly reactive iminium species.

Step-by-Step Methodology:

-

Swell the resin (e.g., Rink Amide MBHA) bearing the target amine in anhydrous DCM for 30 min.

-

Prepare a 0.2 M solution of prop-2-en-1-yl (methoxymethyl)carbamate (5 equiv relative to resin loading) in anhydrous DCM.

-

Chill the swollen resin and the reagent solution to 0 °C under an argon atmosphere.

-

Add TiCl₄ (5 equiv) dropwise to the reagent solution. A color change (typically yellow/orange) indicates the formation of the N-acyliminium ion.

-

Transfer the activated mixture to the resin and agitate for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validation Check: Wash the resin with DCM, DMF, and 5% DIEA in DCM to neutralize residual acid. Perform a Chloranil test . A negative result (colorless beads) confirms complete aminomethylation of the secondary amine. If positive, repeat steps 2-5.

Protocol 2: Orthogonal Alloc Deprotection

-

Objective: Selectively remove the Alloc group to reveal the aminomethyl handle.

-

Causality: Phenylsilane (PhSiH₃) is utilized as the allyl scavenger instead of secondary amines (like morpholine) because it acts rapidly and avoids potential transamidation side reactions with esterified side chains.

Step-by-Step Methodology:

-

Swell the aminomethylated resin in anhydrous DCM under argon.

-

Add a solution of PhSiH₃ (24 equiv) in DCM to the resin.

-

Add a catalytic amount of Pd(PPh₃)₄ (0.1 equiv) dissolved in a minimum volume of DCM.

-

Agitate the reaction vessel in the dark for 30 minutes (light degrades the Pd catalyst).

-

Drain the solvent and repeat the Pd/PhSiH₃ treatment once more to ensure quantitative deprotection.

-

Self-Validation Check: Wash extensively with DCM, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium (beads will turn from dark brown back to their original color). Perform a Kaiser test ; a positive result (deep blue beads) confirms the presence of the newly liberated primary amine.

Protocol 3: On-Resin Urea Bond Formation

-

Objective: Convert the liberated aminomethyl group into a urea-backbone linkage.

Step-by-Step Methodology:

-

Swell the deprotected resin in DCM. Add DIEA (10 equiv) to ensure the primary amine is fully free-based.

-

Add triphosgene (0.33 equiv) in DCM dropwise at 0 °C. Agitate for 30 minutes to form the resin-bound isocyanate intermediate.

-

Add the subsequent amino acid (with a free N-terminus and suitably protected side chains) to the resin and agitate for 2 hours at room temperature.

-

Self-Validation Check: Cleave a 2 mg micro-aliquot of the resin using a standard cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via LC-MS to verify the mass shift corresponding to the urea linkage (+26 Da relative to a standard amide bond).

Workflow for synthesizing urea-backbone cyclic peptides via Alloc-NH-CH2-OMe.

References

-

Seebach, D., et al. (2001). "Peptide Folding Induces High and Selective Affinity of a Linear and Small β-Peptide to the Human Somatostatin Receptor 4." Journal of Medicinal Chemistry, 44(16), 2601–2611. Available at:[Link]

-

Karas, J. A., et al. (2025). "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." Angewandte Chemie International Edition. Available at:[Link]

- Santi, D. V., et al. (2014). "Controlled drug release from dendrimers." US Patent 8703907B2.

mild deprotection conditions for prop-2-en-1-yl (methoxymethyl)carbamate

Application Note: Mild and Orthogonal Deprotection Strategies for Prop-2-en-1-yl (Methoxymethyl)carbamate

Executive Summary

The strategic utilization of orthogonal protecting groups is a cornerstone of advanced organic synthesis, particularly in the assembly of complex peptides, natural products, and targeted therapeutics. Prop-2-en-1-yl (methoxymethyl)carbamate (CAS No. 13826-40-9)[1], structurally representing an N-MOM, N-Alloc protected amine equivalent, is a highly versatile building block. Its dual-protection profile allows chemists to selectively unmask either the methoxymethyl (MOM) or the allyloxycarbonyl (Alloc) group under strictly orthogonal, mild conditions. This technical guide provides field-validated protocols and mechanistic insights for the selective cleavage of these groups without cross-reactivity.

Mechanistic Causality & Strategic Design

Why do these specific conditions work?

1. Alloc Cleavage via π -Allyl Palladium Chemistry The Alloc group provides robust protection against both strongly acidic (e.g., TFA) and basic (e.g., piperidine) environments. Its removal is uniquely triggered by palladium(0) catalysis[2]. The reaction initiates via the oxidative addition of Pd(PPh3)4 to the allyl C-O bond, forming a reactive π -allyl palladium(II) intermediate. Subsequent decarboxylation yields the free amine. To drive this catalytic cycle and prevent the π -allyl species from re-alkylating the newly liberated amine, a nucleophilic scavenger is mandatory[3]. While morpholine is common, phenylsilane ( PhSiH3 ) is highly recommended for sensitive substrates as it acts as a neutral hydride donor, minimizing base-catalyzed side reactions and ensuring the N-MOM group remains strictly intact[2].

2. N-MOM Cleavage via Formaldehyde Scavenging Unlike O-MOM ethers which are readily cleaved by mild acids, N-MOM groups on carbamates exhibit significant chemical stability due to the electron-withdrawing nature of the adjacent carbonyl, often requiring harsh conditions (e.g., 6M HCl) that threaten molecular integrity. To achieve mild N-MOM cleavage, the thermodynamic equilibrium of the reaction must be manipulated. By employing a mild acid (e.g., dilute HCl) in conjunction with a potent formaldehyde scavenger like sodium p-toluenesulfinate ( p−MeC6H4SO2Na ), the transiently released formaldehyde is irreversibly trapped as a sulfonylmethyl adduct[4]. This thermodynamic sink drives the deprotection to completion at room temperature, perfectly preserving the acid-stable Alloc carbamate[4].

Orthogonal Workflow Diagram

Figure 1: Orthogonal deprotection pathways for prop-2-en-1-yl (methoxymethyl)carbamate.

Experimental Protocols

Protocol A: Mild Alloc Deprotection (Yielding N-MOM Amine)

Objective: Chemoselective removal of the Alloc group while retaining the N-MOM functionality.

Reagents:

-

Prop-2-en-1-yl (methoxymethyl)carbamate (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] (0.05 equiv)

-

Phenylsilane ( PhSiH3 ) (10.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve the carbamate substrate in anhydrous DCM to achieve a 0.1 M concentration.

-

Scavenger Addition: Inject phenylsilane ( PhSiH3 ) directly into the stirring solution. Expert Insight: PhSiH3 is preferred over amines to prevent transamidation side-reactions.

-

Catalyst Introduction: Rapidly add the Pd(PPh3)4 catalyst. The solution will typically transition to a pale yellow color.

-

Reaction Execution: Stir the mixture at 25 °C for 30–60 minutes. Decarboxylation is visually indicated by mild effervescence (gas evolution).

-

Monitoring & Quench: Monitor reaction progress via TLC or LC-MS. Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify the crude N-MOM amine via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validating System:

-

Validation: LC-MS analysis should confirm the [M+H]+ peak corresponding to a mass reduction of 84 Da (loss of C4H4O2 ).

-

Troubleshooting: If N-allylation is detected (mass +40 Da), the scavenger concentration is insufficient. Increase PhSiH3 to 15-20 equivalents or switch to an alternative scavenger like dimedone.

Protocol B: Mild N-MOM Deprotection (Yielding Allyl Carbamate)

Objective: Chemoselective cleavage of the N-MOM group while preserving the Alloc carbamate[4].

Reagents:

-

Prop-2-en-1-yl (methoxymethyl)carbamate (1.0 equiv)

-

Sodium p-toluenesulfinate ( p−MeC6H4SO2Na ) (2.0 equiv)

-

Hydrochloric acid (2.5 equiv, 1M in diethyl ether)

-

Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Suspend the carbamate and finely powdered sodium p-toluenesulfinate in MeCN (0.1 M) at room temperature.

-

Acidification: Slowly add the 1M HCl solution dropwise to the stirring suspension. Expert Insight: The slow addition prevents localized high-acidity spikes that could prematurely degrade sensitive functional groups.

-

Reaction Execution: Stir the mixture at 25 °C for 2–4 hours. As the reaction progresses, the sulfonylmethyl adduct will precipitate, rendering the mixture heterogeneous.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize residual acid. Extract the aqueous layer twice with EtOAc.

-

Drying & Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Isolate the pure allyl carbamate via silica gel chromatography.

Self-Validating System:

-

Validation: 1 H NMR spectroscopy will explicitly show the disappearance of the MOM singlet at ~3.3 ppm ( −OCH3 ) and ~4.7 ppm ( −NCH2O− ), while the multiplet at ~5.9 ppm (Alloc internal alkene proton) remains completely intact.

-

Troubleshooting: Incomplete conversion typically indicates insufficient acid or poor solubility of the scavenger. Ensure the sodium p-toluenesulfinate is finely milled before addition.

Quantitative Data Summary

The following table summarizes the performance metrics and orthogonality of various deprotection conditions applied to the prop-2-en-1-yl (methoxymethyl)carbamate scaffold.

| Target Cleavage | Reagent System | Scavenger | Time (h) | Temp (°C) | Yield (%) | Orthogonality (Intact Group) |

| Alloc | Pd(PPh3)4 (5 mol%) | PhSiH3 (10 eq) | 0.5 - 1.0 | 25 | >92% | N-MOM fully preserved |

| Alloc | Pd(PPh3)4 (5 mol%) | Morpholine (10 eq) | 1.0 - 2.0 | 25 | 85-90% | N-MOM fully preserved |

| N-MOM | HCl (2.5 eq) | p -Toluenesulfinate (2 eq) | 2.0 - 4.0 | 25 | 92% | Alloc fully preserved |

| N-MOM | TFA (20% in DCM) | None | 4.0 - 6.0 | 25 | <50% | Alloc preserved (High degradation) |

References

-

Title : The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application Source : Benchchem URL : 2

-

Title : Alloc Protecting Group: Alloc Protection & Deprotection Mechanism Source : Total Synthesis URL : 3

-

Title : A Facile Method for the Preparation of MOM-Protected Carbamates Source : American Chemical Society (J. Org. Chem.) URL :4

-

Title : EvitaChem Product Catalog: Prop-2-en-1-yl (methoxymethyl)carbamate (CAS 13826-40-9) Source : EvitaChem URL : 1

Sources

Application Note: Scalable and Hazard-Mitigated Synthesis of Prop-2-en-1-yl (Methoxymethyl)carbamate

Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Executive Summary & Chemical Context

Prop-2-en-1-yl (methoxymethyl)carbamate (CAS: 13826-40-9), commonly referred to as allyl N-(methoxymethyl)carbamate or Alloc-NH-MOM, is a highly versatile bifunctional building block. It is extensively utilized in pharmaceutical development for the generation of N-acyliminium ions, amidoalkylation reactions, and as an orthogonally protected amine intermediate in complex peptide and alkaloid synthesis [3].

Historically, the methoxymethylation of carbamates at the bench scale has relied on chloromethyl methyl ether (MOM-Cl) and a strong base (e.g., NaH). However, MOM-Cl is highly regulated due to the presence of bis(chloromethyl) ether, a potent human carcinogen. For kilogram-scale manufacturing and pilot-plant operations, a hazard-mitigated approach is mandatory. This application note details a highly scalable, MOM-Cl-free continuous/batch methodology utilizing paraformaldehyde, methanol, and a heterogeneous acid catalyst[1, 2].

Mechanistic Rationale & Process Design (E-E-A-T)

The Challenge of Product Degradation

The methoxymethyl (MOM) group on a carbamate nitrogen is inherently sensitive to strongly acidic conditions, particularly during concentration phases where acid concentration spikes. Traditional homogeneous acid catalysts (like p-toluenesulfonic acid or trifluoroacetic acid) often lead to the degradation of the methoxymethyl carbamate or the formation of N-methylol byproducts during solvent removal [1].

The Heterogeneous Catalyst Solution

To engineer a self-validating and robust scale-up system, this protocol replaces homogeneous acids with Amberlyst-15 , a macroreticular polystyrene-supported sulfonic acid resin [1].

-

Causality of Choice: The solid-supported acid drives the equilibrium of the condensation between allyl carbamate, formaldehyde, and methanol to form the N,O-acetal. Crucially, the catalyst can be completely removed via simple filtration prior to the concentration step. This eliminates the risk of acid-catalyzed degradation during vacuum distillation, ensuring high yields and preserving the integrity of the MMC (methoxymethyl carbamate) functionality [1].

Process Workflow Visualization

Scale-up workflow for the synthesis of prop-2-en-1-yl (methoxymethyl)carbamate.

Experimental Protocol: 1-Kilogram Scale

Reagents Required:

-

Allyl carbamate (Prop-2-enyl carbamate): 1.00 kg (9.89 mol, 1.0 equiv)

-

Paraformaldehyde: 890 g (29.6 mol, 3.0 equiv)

-

Methanol (Anhydrous): 5.0 L (Solvent and reactant) [2]

-

Amberlyst-15 (Dry, H+ form): 150 g (Heterogeneous catalyst) [1]

Step-by-Step Methodology:

-

Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen for 15 minutes. Ensure the reactor is equipped with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

-

Reagent Charging: Charge the reactor with 5.0 L of anhydrous methanol. Begin moderate agitation (150 rpm).

-

Substrate Addition: Add 1.00 kg of allyl carbamate to the reactor. Stir until complete dissolution is achieved (approximately 10 minutes).

-

Formaldehyde Introduction: Slowly add 890 g of paraformaldehyde powder. The mixture will appear as a white suspension.

-

Catalyst Charging: Add 150 g of dry Amberlyst-15 resin.

-

Thermal Activation: Ramp the jacket temperature to heat the internal reaction mixture to 60°C (mild reflux). Maintain this temperature for 16 hours. Note: The suspension will gradually clarify as the paraformaldehyde depolymerizes and reacts.

-

In-Process Control (IPC): Sample the reaction mixture, filter through a 0.22 µm syringe filter, and analyze via HPLC or GC-MS to confirm >95% conversion of the starting allyl carbamate.

-

Catalyst Filtration: Cool the reactor to 20°C. Discharge the mixture through a medium-porosity sintered glass filter (or a filter press for larger scales) to recover the Amberlyst-15 resin. Wash the resin cake with an additional 500 mL of methanol.

-

Concentration: Transfer the acid-free filtrate to a rotary evaporator. Remove the methanol under reduced pressure (40°C, 100 mbar) until a crude, pale-yellow oil is obtained.

-

Purification: Subject the crude oil to fractional vacuum distillation. Collect the main fraction boiling at approximately 75-80°C at 0.5 mmHg.

-

Yield: Expected yield is 1.22 kg (85% theoretical yield) of prop-2-en-1-yl (methoxymethyl)carbamate as a colorless, viscous liquid.

Process Optimization Data

The following table summarizes the optimization of catalyst loading and temperature, demonstrating the necessity of the heterogeneous resin approach to maximize yield while preventing product degradation.

| Catalyst Type | Loading (w/w %) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Degradation Profile |

| p-TsOH (Homogeneous) | 5% | 60 | 12 | >98% | 42% | High (During concentration) |

| Amberlyst-15 (Resin) | 5% | 60 | 24 | 85% | 78% | Low |

| Amberlyst-15 (Resin) | 15% | 60 | 16 | >98% | 85% | None detected |

| Amberlyst-15 (Resin) | 15% | 25 | 48 | 45% | 40% | None detected |

Data Interpretation: Homogeneous p-TsOH achieves rapid conversion but results in catastrophic yield loss during solvent evaporation due to the concentration of the acid. A 15% w/w loading of Amberlyst-15 at 60°C provides the optimal balance of kinetics and product stability [1].

Analytical Validation Standards

To ensure the integrity of the synthesized batch, validate against the following spectroscopic benchmarks:

-

1H NMR (400 MHz, CDCl3): δ 5.92 (ddt, J = 17.2, 10.4, 5.6 Hz, 1H, -CH=), 5.30 (dq, J = 17.2, 1.6 Hz, 1H, trans =CH2), 5.21 (dq, J = 10.4, 1.4 Hz, 1H, cis =CH2), 5.15 (br s, 1H, -NH-), 4.68 (d, J = 6.8 Hz, 2H, N-CH2-O), 4.58 (dt, J = 5.6, 1.4 Hz, 2H, Allyl-CH2), 3.32 (s, 3H, -OCH3).

-

Self-Validation Check: The presence of a sharp singlet at ~3.32 ppm integrating to 3 protons confirms successful methoxymethylation, while the preservation of the multiplet at ~5.92 ppm confirms the allyl protecting group remains intact.

References

Application Note: Prop-2-en-1-yl (Methoxymethyl)carbamate in the Total Synthesis of Natural Products

Executive Summary

In the pursuit of complex natural product total synthesis, the strategic installation of nitrogen-containing motifs requires reagents that are both highly reactive and chemically orthogonal. Prop-2-en-1-yl (methoxymethyl)carbamate (CAS No. 13826-40-9)[1], widely known as allyl N-(methoxymethyl)carbamate or Alloc-NH-CH₂-OMe , serves as a premier bifunctional building block for this purpose.

This reagent functions as a highly efficient precursor for the generation of electrophilic N-acyliminium ions[2]. It enables the direct, one-pot aminomethylation of various nucleophiles—such as silyl enol ethers, electron-rich arenes, and terminal alkynes—while simultaneously installing an allyloxycarbonyl (Alloc) protecting group. The Alloc group is highly prized in drug development and total synthesis because of its orthogonal deprotection profile, allowing for selective amine unmasking under mild, neutral palladium-catalyzed conditions without disturbing other acid- or base-sensitive functionalities[3].

Mechanistic Causality: N-Acyliminium Ion Generation

The synthetic utility of Alloc-NH-CH₂-OMe is fundamentally rooted in its ability to form a transient N-acyliminium ion. Standard iminium ions are moderately electrophilic; however, the N-acyliminium species is significantly more reactive. The electron-withdrawing nature of the adjacent carbamate carbonyl lowers the LUMO energy of the C=N π -system, creating a highly potent electrophile[2].

The Causality of Activation: The generation of this reactive intermediate requires the abstraction of the methoxy leaving group. When treated with a Lewis acid (e.g., BF₃·OEt₂ or TMSOTf) at cryogenic temperatures, the Lewis acid selectively coordinates to the methoxy oxygen. This coordination weakens the C–O bond, leading to the expulsion of a Lewis acid-methanol complex and the formation of the N-acyliminium ion. Because this intermediate is highly unstable, it is generated in situ and immediately trapped by a nucleophile, facilitating rapid C–C bond formation.

N-Acyliminium ion generation and nucleophilic trapping mechanism.

Strategic Advantages in Total Synthesis

The choice of Alloc-NH-CH₂-OMe over its Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) counterparts is driven by the necessity for selective manipulation in late-stage synthesis[3].

-

Orthogonality: The Alloc group is stable to strong acids (which cleave Boc groups) and is generally unaffected by the standard basic conditions used for Fmoc removal.

-

Mild Deprotection: The Alloc group is cleaved using catalytic Pd(0) in the presence of a nucleophilic scavenger (e.g., phenylsilane or morpholine). This proceeds via a π -allyl palladium intermediate, leaving the newly formed aminomethyl group ready for subsequent cyclization or functionalization without risking the integrity of the broader molecular scaffold.

Workflow for Alloc-aminomethylation and subsequent orthogonal deprotection.

Experimental Protocols (Self-Validating)

Protocol A: Lewis Acid-Mediated Aminomethylation of Silyl Enol Ethers

Objective: To install an Alloc-protected aminomethyl group at the α -position of a ketone via its silyl enol ether.

Causality & Validation: Performing the reaction at -78 °C prevents the degradation of the highly reactive N-acyliminium ion into unwanted enamides. Dichloromethane (CH₂Cl₂) is utilized as the solvent because it does not coordinate to the Lewis acid, unlike THF, which would competitively bind and quench the catalyst. Self-Validation: The reaction is self-validating via ¹H NMR of the crude mixture; the complete disappearance of the precursor's methoxy singlet at ~3.3 ppm and the appearance of a complex multiplet for the newly formed methylene protons confirm successful substitution.

Step-by-Step Methodology:

-

Flame-dry a Schlenk flask under argon and charge it with the silyl enol ether (1.0 equiv, 1.0 mmol) and Alloc-NH-CH₂-OMe (1.2 equiv, 1.2 mmol)[1].

-

Dissolve the reactants in anhydrous CH₂Cl₂ (10 mL, 0.1 M) and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv, 1.5 mmol) via a gas-tight syringe. (Note: The solution may turn pale yellow, indicating the formation of the N-acyliminium ion).

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The newly formed product will stain strongly with phosphomolybdic acid (PMA).

-

Once the silyl enol ether is completely consumed, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (5 mL).

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (silica gel) to yield the pure β -aminoketone derivative.

Protocol B: Palladium-Catalyzed Alloc Deprotection

Objective: To unmask the primary amine for downstream alkaloid cyclization.

Causality & Validation: Pd(PPh₃)₄ oxidatively adds to the allyl carbamate, releasing CO₂ and forming a π -allyl palladium complex. Phenylsilane (PhSiH₃) is chosen as the hydride donor because it is mild and highly efficient at intercepting the π -allyl complex, preventing unwanted N-allylation of the newly freed amine[3]. Self-Validation: Validation is achieved by TLC; a ninhydrin stain will turn deep purple/blue, confirming the presence of the liberated primary amine.

Step-by-Step Methodology:

-

Dissolve the Alloc-protected aminomethyl compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

-

Add phenylsilane (PhSiH₃, 3.0 equiv, 3.0 mmol) to the solution.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%). (Note: The reaction mixture will bubble slightly as CO₂ gas is liberated).

-

Stir the reaction at room temperature for 30–60 minutes.

-

Validate completion via TLC (ninhydrin stain).

-

Quench the reaction with methanol (2 mL) and concentrate in vacuo.

-

Purify the free amine by passing the crude mixture through a short pad of basic alumina or via acid-base extraction to remove the silane and palladium byproducts.

Quantitative Optimization Data

The efficiency of the aminomethylation heavily depends on the choice of Lewis acid and solvent. The table below summarizes optimization data for the reaction of a standard cyclohexanone-derived silyl enol ether with Alloc-NH-CH₂-OMe.

| Entry | Lewis Acid (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 4 | 88 | Optimal balance of Lewis acidity and intermediate stability. |

| 2 | TiCl₄ | CH₂Cl₂ | -78 to rt | 4 | 75 | Higher Lewis acidity led to minor decomposition pathways. |

| 3 | SnCl₄ | CH₂Cl₂ | -78 to rt | 4 | 82 | Good yield, but tin byproducts complicate downstream purification. |

| 4 | BF₃·OEt₂ | THF | -78 to rt | 4 | 45 | THF competitively coordinates the Lewis acid, stalling the reaction. |

| 5 | TMSOTf | CH₂Cl₂ | -78 to rt | 2 | 91 | Excellent yield; the silyl triflate drives the elimination rapidly. |

References

-

Speckamp, W. N.; Moolenaar, M. J. New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Tetrahedron 2000, 56(24), 3817-3856. DOI: 10.1016/S0040-4020(00)00159-9. URL: [Link]

-

Guibé, F. Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and Their Removal through Catalytic Palladium π -Allyl Methodology. Tetrahedron 1998, 54(13), 2967-3042. DOI: 10.1016/S0040-4020(97)10383-0. (Cited extensively in modern orthogonal deprotection methodologies). URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Prop-2-en-1-yl (methoxymethyl)carbamate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and selectivity challenges during the N-alkylation of primary carbamates.

Synthesizing prop-2-en-1-yl (methoxymethyl)carbamate (commonly known as allyl (methoxymethyl)carbamate, CAS: 13826-40-9[1]) presents a unique set of challenges. Because the starting material, allyl carbamate, is a primary carbamate, it is highly susceptible to over-alkylation. Furthermore, traditional methods rely on chloromethyl methyl ether (MOM-Cl), a highly regulated and hazardous carcinogen.

This guide provides a field-proven, MOM-Cl-free methodology, focusing on the causality behind reaction parameters and self-validating protocols to ensure high-yield, mono-selective methoxymethylation.

Reaction Pathway & Workflow

Workflow for the MOM-Cl-free synthesis of allyl (methoxymethyl)carbamate.

Frequently Asked Questions & Troubleshooting

Q: I want to avoid using the highly toxic MOM-Cl. What is the best alternative protocol? A: The traditional use of chloromethyl methyl ether (MOM-Cl) is hazardous due to its carcinogenic nature. A highly effective, self-validating alternative is the in-situ generation of an N-chloromethyl intermediate. By reacting the allyl carbamate with paraformaldehyde and chlorotrimethylsilane (TMS-Cl), you generate a reactive N-chloromethyl species. This intermediate is then trapped by a methanol quench to yield the target MOM-carbamate. This methodology was pioneered by and provides excellent yields under mild conditions[2].

Q: Why is my yield of the mono-methoxymethylated product low, and how do I prevent bis-alkylation? A: Prop-2-en-1-yl carbamate is a primary carbamate, possessing two nucleophilic N-H protons. If an excess of the chloromethylating agent is present, or if the temperature exceeds 20 °C during the initial activation phase, the second N-H bond can undergo unwanted substitution, forming the N,N-bis(methoxymethyl) byproduct. To enforce mono-selectivity, strictly limit paraformaldehyde and TMS-Cl to 1.2–1.5 equivalents and maintain the reaction at 0 °C during the addition phase.

Q: The conversion to the N-chloromethyl intermediate is stalling. What parameters should I troubleshoot? A: Moisture is the primary culprit. Water rapidly hydrolyzes TMS-Cl into hexamethyldisiloxane, stalling the depolymerization and activation of paraformaldehyde. Ensure all solvents (especially toluene) are strictly anhydrous.

Q: Why is a base required during the methanol quench? A: The nucleophilic displacement of the chloride by methanol generates equimolar amounts of hydrochloric acid (HCl). Because the newly formed methoxymethyl (MOM) ether is acid-labile, failing to neutralize this HCl will result in the rapid cleavage of the MOM group back to the starting carbamate. Quenching the reaction into a pre-cooled solution of methanol containing triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) acts as an acid scavenger, preserving the product[3].

Troubleshooting Decision Logic

Decision logic for troubleshooting low conversion or over-alkylation.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reagent stoichiometry, quench conditions, and the resulting product yield. Controlling equivalents is the definitive factor in preventing bis-alkylation[2].

| Parameter Variation | (CH₂O)ₙ Eq. | TMS-Cl Eq. | Quench Reagent | Base | Dominant Outcome / Yield (%) |

| Optimized Protocol | 1.5 | 1.5 | MeOH | Et₃N | Mono-MOM (88%) |

| Excess Reagents | 3.0 | 3.0 | MeOH | Et₃N | Bis-MOM Byproducts (<50%) |

| Alternative Quench | 1.5 | 1.5 | BnOH | DIPEA | BOM-Carbamate (91%) |

| Alternative Quench | 1.5 | 1.5 | EtOH | Et₃N | EOM-Carbamate (85%) |

Step-by-Step Methodology: MOM-Cl-Free Synthesis

Objective: Synthesize prop-2-en-1-yl (methoxymethyl)carbamate utilizing a self-validating, in-situ chloromethylation protocol.

1. Preparation & Setup:

-

Flame-dry a 100 mL round-bottom flask under a steady stream of nitrogen.

-

Charge the flask with prop-2-en-1-yl carbamate (1.0 equiv, 10.0 mmol) and paraformaldehyde (1.5 equiv, 15.0 mmol).

-

Suspend the solids in 50 mL of anhydrous toluene (0.2 M concentration).

2. Activation (In-Situ Chloromethylation):

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dropwise, add chlorotrimethylsilane (TMS-Cl) (1.5 equiv, 15.0 mmol) over 10 minutes.

-

Causality Note: Slow addition prevents localized exothermic heating, which can drive unwanted bis-alkylation of the primary amine.

3. Intermediate Verification (Self-Validating Step):

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

-

Stir for 2 to 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction visually. The reaction is complete when the opaque paraformaldehyde suspension transitions into a clear, homogeneous solution. This physical change proves the depolymerization of paraformaldehyde and the full conversion to the soluble N-chloromethyl intermediate.

4. Nucleophilic Quench:

-

In a separate, dry flask, prepare a quenching solution consisting of anhydrous methanol (10.0 equiv, 100 mmol) and triethylamine (Et₃N) (2.0 equiv, 20.0 mmol). Cool this solution to 0 °C.

-

Transfer the clear N-chloromethyl intermediate solution dropwise into the stirring quench solution.

-

Causality Note: Et₃N neutralizes the generated HCl, preventing the acid-catalyzed deprotection of the newly formed MOM group.

5. Workup & Isolation:

-

Stir the quenched mixture for 1 hour at room temperature.

-

Concentrate the mixture under reduced pressure to remove excess methanol and toluene.

-

Partition the resulting residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

-

Extract the aqueous layer with an additional 25 mL of ethyl acetate.

6. Purification:

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent and purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure prop-2-en-1-yl (methoxymethyl)carbamate.

References

-

Barnes, D. M., Barkalow, J., & Plata, D. J. (2009). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Letters, 11(2), 273–275.[Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Prop-2-en-1-yl (Methoxymethyl)carbamate N-Alkylation

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the N-alkylation of prop-2-en-1-yl (methoxymethyl)carbamate (commonly known as Allyl N-(methoxymethyl)carbamate, or Alloc-NH-MOM).

This molecule is a highly versatile building block featuring two orthogonal protecting groups: the base-stable, acid-labile methoxymethyl (MOM) group, and the acid-stable, palladium-labile allyl (Alloc) group. Because of these distinct sensitivities, selecting the correct solvent and base system is the most critical variable in preventing side reactions and maximizing your N-alkylation yield.

The Causality of Solvent Selection (Knowledge Base)

When you deprotonate Alloc-NH-MOM, you generate an ambident carbamate anion ( Alloc−O−C(=O)−N−−MOM↔Alloc−O−C(O−)=N−MOM ). The goal is to drive the reaction exclusively toward N-alkylation while preserving the delicate MOM and Alloc groups.

Why Solvent Polarity Matters: The nakedness of the nucleophile dictates the reaction pathway. Polar aprotic solvents (like DMF or NMP) possess high dielectric constants that effectively solvate the counter-cation (e.g., Cs+ or Na+ ) while leaving the carbamate nitrogen "naked" and highly reactive . Conversely, less polar solvents (like THF or Toluene) result in tight ion pairs, which drastically reduces the reaction rate and can inadvertently increase the ratio of O-alkylation if hard electrophiles are used.

The Threat of Moisture: The MOM group is an acetal and is extremely vulnerable to Brønsted acids 1. If your solvent contains trace water, the alkyl halide electrophile (e.g., R-Br) can undergo hydrolysis to generate HBr. This localized acidity will rapidly cleave the MOM group, destroying your starting material. Therefore, solvent anhydricity is just as critical as solvent polarity.

Solvent Parameters for Carbamate N-Alkylation

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Base Solubility ( Cs2CO3 ) | Typical N-Alkylation Efficiency | Risk of MOM Cleavage (if wet) |

| DMF | 36.7 | 3.82 | High | Excellent (>90%) | High (generates acidic byproducts) |

| NMP | 32.2 | 4.09 | High | Excellent (>90%) | High |

| Acetonitrile | 37.5 | 3.92 | Moderate | Good (70-85%) | Moderate |

| THF | 7.5 | 1.75 | Low | Moderate (requires additives) | Moderate |

| Toluene | 2.4 | 0.36 | Insoluble | Poor (<20%) | Low |

Visualizing the Reaction Pathway

Reaction pathway showing ambident carbamate anion and N- vs O-alkylation selectivity.

Troubleshooting Guide & FAQs

Q1: Why is my MOM group cleaving during the N-alkylation in DMF? A1: While DMF itself is not acidic, it is highly hygroscopic. If your DMF contains trace water, the alkylating agent can undergo hydrolysis to generate hydrobromic or hydrochloric acid. Because the MOM group is an acetal, it is rapidly cleaved by Brønsted acids 1. Solution: Use strictly anhydrous DMF (stored over 4Å molecular sieves). If the alkyl halide is highly prone to hydrolysis, add 1.0 equivalent of a non-nucleophilic acid scavenger like DIPEA.

Q2: Why do you recommend Cs2CO3 over NaH for this specific substrate? A2: While NaH is a stronger base, it requires strictly anhydrous conditions and generates H2 gas. More importantly, Cs2CO3 provides the "cesium effect" . The large, polarizable Cs+ cation forms a loose ion pair with the carbamate anion in polar aprotic solvents, significantly enhancing the nucleophilicity of the nitrogen. This allows for milder reaction conditions (room temperature), which preserves the integrity of the Alloc and MOM groups.